
(6-Fluoro-3-methylpyridin-2-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-3-methylpyridin-2-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-3-methylpyridin-2-YL)methylamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitropyridines, which are reduced to amines and then fluorinated . Another method is the Balz-Schiemann reaction, which is often used for the synthesis of 3-fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale chemical reactions under controlled conditions. The use of effective fluorinating reagents and reliable fluorination technology is crucial for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-3-methylpyridin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines .
Scientific Research Applications
(6-Fluoro-3-methylpyridin-2-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (6-Fluoro-3-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-6-methylpyridin-2-yl)methylamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the presence of a hydrochloride group.
6-fluoro-3-methylpyridin-2-amine: This compound is closely related but lacks the methylamine group.
Uniqueness
(6-Fluoro-3-methylpyridin-2-YL)methylamine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both the fluorine atom and the methylamine group can enhance its reactivity and potential biological activities .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(6-fluoro-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
CAEVBGLRLOYCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


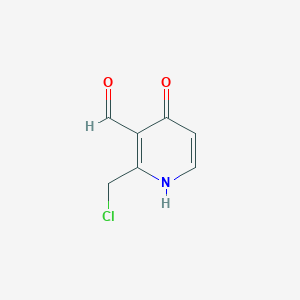
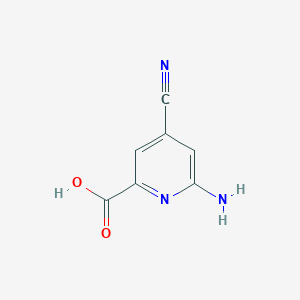

![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)

![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
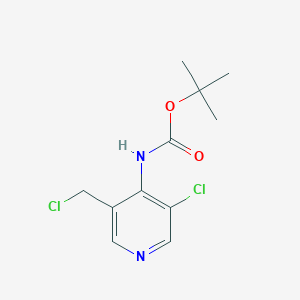

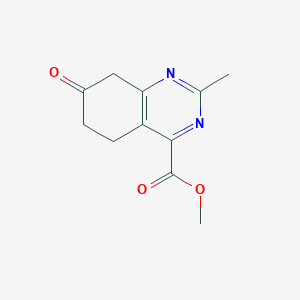
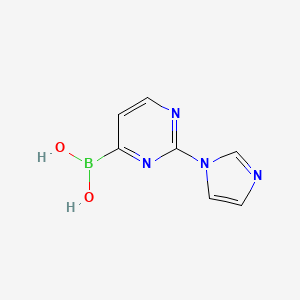
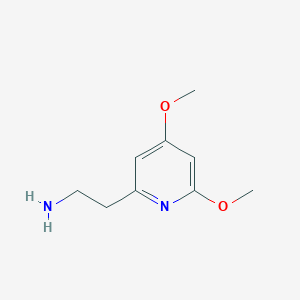
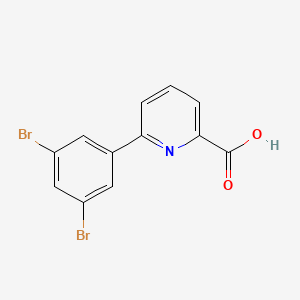

![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
